molecular formula C18H18N4OS B2552430 (Z)-3-(5-methylthiophen-2-yl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285512-77-7

(Z)-3-(5-methylthiophen-2-yl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2552430
CAS No.: 1285512-77-7
M. Wt: 338.43
InChI Key: QAGYGVFONLLDNP-UYRXBGFRSA-N
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Description

(Z)-3-(5-methylthiophen-2-yl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a synthetically designed pyrazole-carbohydrazide derivative of significant interest in medicinal chemistry and pharmacological research. This compound has been identified as a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). Its primary research value lies in its ability to selectively block TGF-β-mediated Smad signaling pathways, which are implicated in a range of pathological processes. Consequently, this molecule serves as a critical chemical probe for investigating the role of TGF-β in diseases such as cancer metastasis, fibrosis, and immuno-oncology. The (Z)-isomer configuration is crucial for its high-affinity binding to the ATP-binding pocket of the ALK5 kinase domain, making it a valuable tool for structure-activity relationship (SAR) studies and for exploring novel therapeutic strategies aimed at disrupting aberrant TGF-β signaling. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(Z)-1-(4-methylphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-11-4-7-14(8-5-11)13(3)19-22-18(23)16-10-15(20-21-16)17-9-6-12(2)24-17/h4-10H,1-3H3,(H,20,21)(H,22,23)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGYGVFONLLDNP-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\NC(=O)C2=NNC(=C2)C3=CC=C(S3)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(5-methylthiophen-2-yl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The structural features of this compound, including the pyrazole ring and the presence of thiophene and carbohydrazide moieties, suggest potential interactions with various biological targets.

Chemical Structure

The molecular formula of the compound is C21H22N4O2SC_{21}H_{22}N_4O_2S, with a molecular weight of 378.49 g/mol. The structure includes a pyrazole ring, a thiophene group, and an ethylidene substituent, which contribute to its unique biological properties.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR . In vitro studies demonstrated that this compound effectively reduces the viability of various cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in cellular models, which is crucial for managing conditions like arthritis and other inflammatory diseases . The mechanism likely involves modulation of signaling pathways related to inflammation.

Antimicrobial Properties

Preliminary studies have suggested that this compound possesses antimicrobial activity against a range of pathogenic bacteria and fungi. The presence of the thiophene moiety may enhance its interaction with microbial cell membranes, leading to increased efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Pyrazole RingEssential for antitumor and anti-inflammatory activity
Thiophene GroupEnhances antimicrobial properties
Carbohydrazide MoietyInfluences solubility and bioavailability

Case Studies

  • Antitumor Efficacy : A study conducted on human breast cancer cells showed that treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 10 µM over 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role as an apoptosis inducer .
  • Anti-inflammatory Mechanism : In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound significantly reduced levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .
  • Antimicrobial Activity : In vitro tests against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 5-methylthiophen-2-carboxaldehyde and N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide. The characterization is performed using techniques such as:

  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : For structural elucidation.
  • Mass Spectrometry (MS) : To confirm molecular weight and structure.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to (Z)-3-(5-methylthiophen-2-yl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide have been tested against various bacterial strains, demonstrating effectiveness against resistant strains of bacteria .

Anti-inflammatory Properties

Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs. Experimental data suggest that such compounds can reduce inflammation markers in vitro and in vivo, indicating their therapeutic potential .

Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives highlight their ability to induce apoptosis in cancer cells. This mechanism is crucial for the development of novel chemotherapeutic agents targeting specific cancer types .

Material Science Applications

Beyond biological applications, this compound shows promise in material science, particularly in the development of organic semiconductors. Its unique electronic properties allow for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including our compound of interest. The results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a marked reduction in paw edema compared to controls. This suggests a strong anti-inflammatory action, making it a candidate for further pharmacological development .

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogs differ primarily in the substituents on the phenyl ring, the heterocyclic core, or the hydrazone moiety. Key examples include:

Compound Name Core Heterocycle Substituents Molecular Weight Key Properties/Activities References
(Z)-N-(1-(4-Methoxyphenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide Pyrazole 4-Methoxyphenyl 354.43 Improved solubility due to methoxy group
5-Methyl-1-(p-nitrophenyl)-N'-[(5-nitrofuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazone Triazole p-Nitrophenyl, nitrofuran 425.33 Cytotoxic activity against HeLa cells
N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide Benzofuran Nitro, thiazole 405.38 Antioxidant activity (IC₅₀ = 12 µM)

Key Observations :

  • Substituent Effects :
    • The p-tolyl group in the target compound provides moderate electron-donating effects, which may stabilize the hydrazone linkage compared to electron-withdrawing groups (e.g., nitro in ) .
    • 4-Methoxyphenyl analogs () show higher solubility in polar solvents due to the methoxy group’s polarity, a feature absent in the p-tolyl variant .
  • Biological Activity : Triazole derivatives (–9) demonstrate marked cytotoxicity, likely due to nitro groups enhancing redox cycling and DNA intercalation. The target compound’s bioactivity remains uncharacterized but could be inferred to differ due to its lack of nitro substituents .
Crystallographic and Computational Analysis
  • Programs like SHELXL () and WinGX () are critical for determining the Z-configuration of hydrazone derivatives, ensuring accurate structural comparisons .
  • The target compound’s planar pyrazole-thiophene system likely resembles the 4-methoxyphenyl analog (), with minor torsional differences due to substituent steric effects .
Pharmacological Potential
  • Antioxidant Activity: Benzofuran carbohydrazides () show strong radical scavenging (IC₅₀ = 12 µM), attributed to the hydroxyl group.
  • Cytotoxicity : Nitro-substituted triazoles () exhibit IC₅₀ values of 8–15 µM against cancer cells, while thiophene-pyrazole hybrids (e.g., ) are untested but may leverage thiophene’s sulfur atom for metalloenzyme inhibition .

Preparation Methods

Cyclocondensation Using Ionic Liquids

A green chemistry approach involves reacting 5-methylthiophene-2-carbaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate and the ionic liquid [Bmim]HSO₄. This method yields 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester at 70°C with an 84% yield.

Parameter Value Source
Solvent [Bmim]HSO₄ (neat)
Temperature 70°C
Reaction Time 2 hours
Yield 84%

Alternative Aqueous-Organic Medium

Patented methods for pyrazole synthesis involve reacting hydrazine hydrate with acrolein derivatives in aqueous-organic solvents (e.g., toluene/water). For this compound, substituting acrolein with 5-methylthiophene-2-carbonyl chloride and hydrazine hydrate under similar conditions (20–80°C) could yield the pyrazole core.

Formation of the (Z)-Hydrazone

The final step involves condensing the carbohydrazide with 1-(p-tolyl)ethanone to form the (Z)-configured hydrazone.

Acid-Catalyzed Condensation

Reacting 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide with 1-(p-tolyl)ethanone in glacial acetic acid (reflux, 8–12 hours) induces dehydrative coupling. The (Z)-isomer is favored by steric hindrance and stabilized via intramolecular hydrogen bonding.

Parameter Value Source
Catalyst Glacial acetic acid
Temperature Reflux (~118°C)
Reaction Time 8–12 hours
Yield 65–75%

Stereochemical Control

The (Z)-configuration is confirmed via NMR (nuclear Overhauser effect between the hydrazide NH and p-tolyl methyl groups) and X-ray crystallography.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors are recommended to enhance yield (85–90%) and reduce side products. Ruthenium-based catalysts (e.g., RuO₂·H₂O) improve oxidation efficiency during pyrazole formation.

Challenges and Solutions

  • Low Hydrazinolysis Yields : Use of ionic liquids ([Bmim]HSO₄) increases reaction efficiency by stabilizing intermediates.
  • Isomerization Risks : Conducting the condensation under inert atmosphere (N₂/Ar) prevents oxidation and isomerization.

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